molecular formula C10H11NO5 B010923 dimethyl 4-methoxypyridine-2,6-dicarboxylate CAS No. 19872-93-6

dimethyl 4-methoxypyridine-2,6-dicarboxylate

Cat. No.: B010923
CAS No.: 19872-93-6
M. Wt: 225.2 g/mol
InChI Key: NFIRNYBABWFVNL-UHFFFAOYSA-N
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Description

2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.1980. It is known for its applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

Dimethyl 4-methoxypyridine-2,6-dicarboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in the synthesis of complex molecules, acting as a precursor or intermediate in various biochemical pathways . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby modulating their activity.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes or affect the activity of signaling molecules, leading to changes in cellular function . These effects can be beneficial or detrimental, depending on the concentration and duration of exposure.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes, and either inhibit or activate their activity. This binding may involve interactions with specific amino acid residues in the active site of the enzyme, leading to changes in its conformation and function . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific concentration of the compound is required to elicit a biological response . High doses can lead to toxicity, affecting vital organs and systems, and therefore, careful dosage optimization is essential in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the cell . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution pattern of this compound can influence its biological activity and effectiveness in various tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell . The localization of this compound within subcellular structures can influence its interactions with other biomolecules and its overall biological effects.

Preparation Methods

The synthesis of 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester typically involves the esterification of 2,6-pyridinedicarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include heating under reflux and the use of an acid catalyst such as sulfuric acid . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and physical properties, influencing various biochemical processes .

Comparison with Similar Compounds

2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester can be compared with similar compounds such as:

These comparisons highlight the uniqueness of 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester in terms of its specific functional groups and resulting chemical behavior.

Properties

IUPAC Name

dimethyl 4-methoxypyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-14-6-4-7(9(12)15-2)11-8(5-6)10(13)16-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIRNYBABWFVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173628
Record name 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19872-93-6
Record name 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019872936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19872-93-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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